(Z)-4-chloro-N-((4-fluorophenyl)(morpholino)methylene)benzenesulfonamide
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Overview
Description
(Z)-4-chloro-N-((4-fluorophenyl)(morpholino)methylene)benzenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chloro-substituted benzene ring, a fluorophenyl group, and a morpholino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-N-((4-fluorophenyl)(morpholino)methylene)benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline to form an intermediate sulfonamide.
Introduction of the Morpholino Group: The intermediate is then reacted with morpholine in the presence of a suitable base, such as triethylamine, to introduce the morpholino group.
Formation of the Final Compound: The final step involves the condensation of the morpholino-substituted intermediate with a suitable aldehyde or ketone to form the this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-chloro-N-((4-fluorophenyl)(morpholino)methylene)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the morpholino moiety.
Condensation Reactions: The compound can participate in condensation reactions with various aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the morpholino moiety.
Scientific Research Applications
(Z)-4-chloro-N-((4-fluorophenyl)(morpholino)methylene)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-4-chloro-N-((4-fluorophenyl)(morpholino)methylene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (Z)-4-chloro-N-((4-fluorophenyl)(morpholino)methylene)benzenesulfonamide include:
4-chloro-N-(4-fluorophenyl)benzenesulfonamide: Lacks the morpholino group.
N-(4-fluorophenyl)-4-morpholinobenzenesulfonamide: Lacks the chloro substituent.
4-chloro-N-(morpholino)methylene)benzenesulfonamide: Lacks the fluorophenyl group.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical properties and potential applications. The presence of both chloro and fluoro substituents, along with the morpholino moiety, makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
(NZ)-4-chloro-N-[(4-fluorophenyl)-morpholin-4-ylmethylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-14-3-7-16(8-4-14)25(22,23)20-17(21-9-11-24-12-10-21)13-1-5-15(19)6-2-13/h1-8H,9-12H2/b20-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESAGPFWMWWCIS-JZJYNLBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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